Potassium hexanitrorhodate(III)

Übersicht

Beschreibung

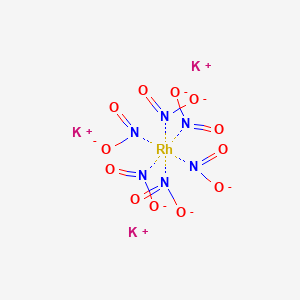

Potassium hexanitrorhodate(III) (chemical formula: K₃[Rh(NO₂)₆], CAS 17712-66-2) is a coordination complex of rhodium in the +3 oxidation state, coordinated by six nitro (NO₂⁻) ligands. Key properties include:

- Molecular weight: 496.23 g/mol .

- Appearance: Reported as white powder (Handbook of Inorganic Compounds) or yellow powder (safety data sheets), suggesting possible variations due to hydration, purity, or crystalline form .

- Purity grades: Available in 99%, 99.9%, and 99.99% purity for specialized applications .

- Applications: Used in catalysis (e.g., fuel cells, hydrogen evolution), chemical synthesis, and as a precursor for other rhodium compounds .

- Safety: Classified with hazard codes R36/37/38 (irritating to eyes, respiratory system, and skin) .

Vorbereitungsmethoden

Potassium hexanitrorhodate(III) can be synthesized through several methods. One common synthetic route involves the reaction of rhodium(III) chloride with potassium nitrite in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

[ \text{RhCl}_3 + 6 \text{KNO}_2 \rightarrow \text{K}_3[\text{Rh}(\text{NO}_2)_6] + 3 \text{KCl} ]

Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain high-purity potassium hexanitrorhodate(III).

Analyse Chemischer Reaktionen

Potassium hexanitrorhodate(III) undergoes various chemical reactions, including:

Oxidation and Reduction Reactions: The compound can participate in redox reactions where the rhodium center can be reduced or oxidized, depending on the reaction conditions and reagents used.

Substitution Reactions: The nitrite ligands in potassium hexanitrorhodate(III) can be substituted by other ligands, such as halides or other anionic ligands, under appropriate conditions.

Complex Formation: Potassium hexanitrorhodate(III) can form complexes with other metal ions or organic ligands, leading to the formation of new coordination compounds.

Common reagents used in these reactions include potassium hydrogen difluoride, which can react with potassium hexanitrorhodate(III) to form different products .

Wissenschaftliche Forschungsanwendungen

Potassium hexanitrorhodate(III) has several scientific research applications, including:

Catalysis: It is used as a catalyst in various chemical reactions, particularly in organic synthesis and industrial processes.

Analytical Chemistry: The compound is employed in analytical chemistry for the detection and quantification of certain metal ions.

Material Science: Potassium hexanitrorhodate(III) is used in the preparation of advanced materials, including thin films and coatings.

Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of potassium hexanitrorhodate(III) involves its ability to coordinate with other molecules through its nitrite ligands. This coordination can lead to the formation of new complexes and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Sodium Hexanitrocobaltate(III) (Na₃[Co(NO₂)₆])

Key similarities and differences :

Structural Insights :

- Both complexes feature octahedral geometry with nitro ligands.

- Rhodium(III) complexes exhibit slower ligand substitution kinetics compared to cobalt(III) in acidic media, as observed in NMR and spectroscopic studies .

Chloride-Based Rhodium Complexes

a) Potassium Hexachlororhodate(III) (K₃[RhCl₆])

Key Differences :

- Chloride ligands are weaker field ligands than nitro, leading to differences in redox behavior and catalytic activity.

- Hexachlororhodate(III) is often preferred in heterogeneous catalysis due to its stability .

b) Sodium Hexachlororhodate(III) Dodecahydrate (Na₃[RhCl₆]·12H₂O)

- Molecular Weight : ~683.23 g/mol (including hydration) .

- Solubility: Highly water-soluble, used in nanoparticle synthesis .

- Comparison : Hydrated forms enhance solubility but reduce thermal stability compared to anhydrous nitro complexes.

Hexacyanocobaltate(III) Complexes (e.g., K₃[Co(CN)₆])

Key Insight: Cyano ligands create stronger field effects, influencing electronic properties and catalytic selectivity.

Stability and Reactivity

- Acid Sensitivity: Potassium hexanitrorhodate(III) undergoes nitro ligand substitution in acidic media, forming aqua and hydroxo species (e.g., [Rh(NO₂)₃(H₂O)₃]) .

- Redox Behavior : Rhodium(III) in nitro complexes participates in redox reactions with formic acid, enabling catalytic hydrogen evolution .

- Comparison : Chloride complexes (e.g., K₃[RhCl₆]) are less prone to ligand substitution, making them suitable for high-temperature applications .

Biologische Aktivität

Potassium hexanitrorhodate(III), with the chemical formula K₃[Rh(NO₂)₆], is a coordination complex of rhodium in the +3 oxidation state, surrounded by six nitrite ligands. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Synthesis

Potassium hexanitrorhodate(III) can be synthesized through various methods, the most common being the reaction of rhodium(III) chloride with potassium nitrite in an aqueous solution:

This reaction typically requires controlled conditions to ensure purity and yield of the desired product.

The biological activity of potassium hexanitrorhodate(III) is primarily attributed to its ability to interact with biomolecules. The nitrite ligands can coordinate with various biological targets, leading to altered biochemical pathways. Key mechanisms include:

- Coordination with Proteins : The compound can form complexes with proteins, potentially affecting their structure and function.

- Interaction with Nucleic Acids : Studies suggest that it may interact with DNA or RNA, which could influence genetic expression or stability.

- Cytotoxic Effects : Research indicates that potassium hexanitrorhodate(III) exhibits cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

Potassium hexanitrorhodate(III) has been studied for its antimicrobial activity. While specific data on its efficacy against various pathogens is limited, related compounds such as hexanitrocobaltate(III) have shown significant antibacterial effects. The underlying mechanism may involve disruption of microbial cellular processes through metal coordination .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of potassium hexanitrorhodate(III) on cancer cells. For instance, it has been shown to induce apoptosis in specific cell lines, which could be linked to its ability to form reactive oxygen species (ROS) upon interaction with cellular components.

Case Studies

- Cytotoxicity in Cancer Research :

-

Interaction with Biomolecules :

- Research focused on the interaction between potassium hexanitrorhodate(III) and nucleic acids showed that the compound could bind to DNA, leading to structural alterations that may inhibit replication and transcription processes. This interaction was characterized using spectroscopic techniques.

Comparative Analysis

To better understand the biological activity of potassium hexanitrorhodate(III), it is useful to compare it with other similar compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Potassium hexanitroiridate(III) | K₃[Ir(NO₂)₆] | Similar coordination chemistry; potential anticancer properties |

| Sodium hexanitrocobaltate(III) | Na₃[Co(NO₂)₆] | Noted for antibacterial activity |

| Ammonium hexanitritorhodate(III) | (NH₄)₃[Rh(NO₂)₆] | Similar structure; different cation composition |

These comparisons highlight potassium hexanitrorhodate(III)'s unique properties and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Potassium hexanitrorhodate(III) to ensure high purity and yield?

- Methodology :

- Use stoichiometric control based on Rh content (≥20.2% Rh, as per purity specifications) and high-purity reagents (analytical grade) to minimize impurities .

- Employ aqueous synthesis under controlled pH (near-neutral to avoid decomposition) with stepwise addition of reactants, analogous to methods for similar coordination complexes (e.g., trisoxalatoferrate synthesis) .

- Purify via recrystallization in cold water, monitoring yield gravimetrically and verifying purity through elemental analysis (Rh% quantification) .

Q. How can researchers characterize the purity and structural integrity of Potassium hexanitrorhodate(III)?

- Methodology :

- Spectroscopy : Use FTIR to identify nitrito (NO₂⁻) ligand vibrations (e.g., asymmetric stretching at ~1380 cm⁻¹) and UV-Vis to monitor d-d transitions of Rh(III) .

- Elemental Analysis : Quantify Rh content via ICP-MS or XRF, ensuring alignment with theoretical values (Rh ≥20.2%) .

- X-ray Diffraction (XRD) : Compare experimental XRD patterns with known structures (e.g., hexagonal crystal systems) to confirm crystallinity .

Q. What are the key stability considerations for storing and handling Potassium hexanitrorhodate(III)?

- Methodology :

- Store in airtight, light-resistant containers at room temperature, avoiding moisture and incompatible substances (e.g., strong acids/oxidizers) .

- Monitor decomposition via thermal analysis (TGA/DSC) to identify hazardous byproducts (e.g., NOₓ gases) under elevated temperatures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms of Potassium hexanitrorhodate(III) in oxidation-reduction reactions?

- Methodology :

- Kinetic Studies : Use controlled variables (pH, temperature, substrate concentration) to measure reaction rates via spectrophotometry .

- In Situ Spectroscopy : Employ Raman or XAS to track Rh oxidation states and ligand dynamics during catalysis .

- Isotopic Labeling : Introduce ¹⁵NO₂⁻ ligands to elucidate nitrito group participation using MS/NMR .

Q. What methodologies are recommended for analyzing contradictory spectroscopic data observed in different studies?

- Methodology :

- Systematic Review : Apply PRISMA guidelines to identify and evaluate sources of variability (e.g., synthesis conditions, instrument calibration) .

- Reproducibility Testing : Replicate studies under standardized conditions (e.g., pH 5, analytical-grade reagents) to isolate experimental artifacts .

Q. How can computational modeling enhance understanding of Potassium hexanitrorhodate(III)’s electronic structure and reactivity?

- Methodology :

Eigenschaften

IUPAC Name |

tripotassium;rhodium;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFOKQCKJHAAHS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K3N6O12Rh-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17712-66-2 | |

| Record name | Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripotassium hexakis(nitrito-N)rhodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.